

# 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid theoretical properties

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## Compound of Interest

**Compound Name:** 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

**Cat. No.:** B1268508

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An In-depth Technical Guide to the Theoretical Properties of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**

This technical guide provides a comprehensive overview of the theoretical properties of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**, targeting researchers, scientists, and professionals in drug development. The document details its electronic structure, spectroscopic characteristics, and a plausible synthetic route, with all quantitative data organized into structured tables and logical workflows visualized using Graphviz diagrams.

## Molecular and Electronic Properties

The fundamental molecular and electronic properties of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** have been determined using a combination of data from publicly available databases and computational chemistry methods. Density Functional Theory (DFT) calculations were performed to elucidate the electronic structure and predict spectroscopic data.

**Computational Methodology:** The theoretical data presented herein were derived from Density Functional Theory (DFT) calculations. The geometry of the molecule was optimized using the B3LYP functional with a 6-31G(d) basis set. Subsequent calculations for molecular orbitals, electrostatic potential, and spectroscopic data were performed at the same level of theory.

## Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the molecule's behavior in various chemical and biological environments.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>	PubChem[1]
Molecular Weight	183.16 g/mol	PubChem[1]
Monoisotopic Mass	183.05316 Da	PubChem[1]
Predicted pKa	3.77 ± 0.10	ChemicalBook[2]
Predicted XlogP	1.1	PubChem[1]
Hydrogen Bond Donors	2	-
Hydrogen Bond Acceptors	4	-
Rotatable Bond Count	3	-
Polar Surface Area	77.76 Å <sup>2</sup>	-

## Electronic Structure

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

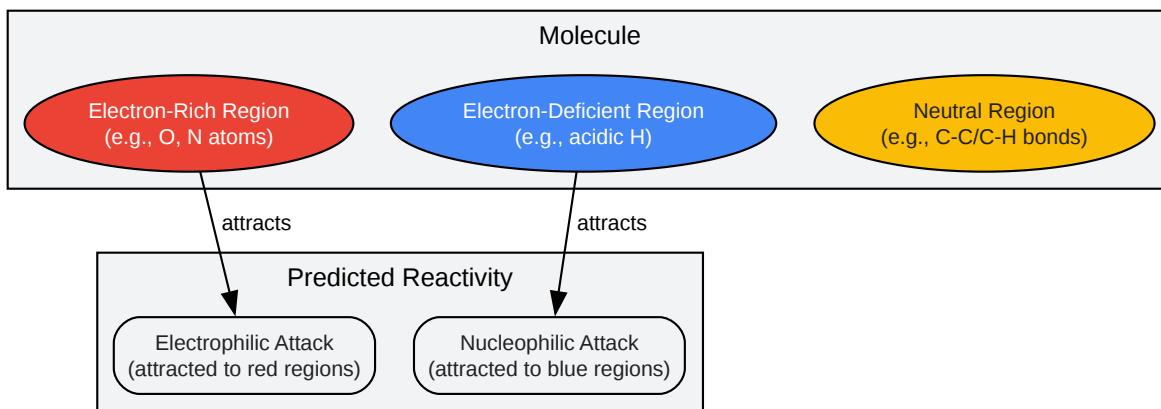
Parameter	Energy (eV)
HOMO	-6.45
LUMO	-1.23
Energy Gap (ΔE)	5.22

Caption: HOMO and LUMO energy levels of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**.

## Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.

Conceptual Representation of a Molecular Electrostatic Potential Map



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Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

## Predicted Spectroscopic Data

Theoretical spectroscopic data provides a valuable reference for the experimental characterization of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**.

## NMR Spectroscopy

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) chemical shifts are tabulated below. These values can aid in the structural elucidation and purity assessment of the synthesized compound.

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts

Atom Number	Atom Type	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
1	N-H	10.5 - 12.0 (broad)	-
3	C-H	6.2 - 6.4	110 - 112
4	C-H	6.9 - 7.1	118 - 120
6 (CH <sub>2</sub> )	C	4.2 - 4.4 (quartet)	60 - 62
7 (CH <sub>3</sub> )	C	1.2 - 1.4 (triplet)	14 - 16
2 (C=O)	C	-	160 - 162
5 (C=O)	C	-	168 - 170
Pyrrole C2	C	-	125 - 127
Pyrrole C5	C	-	128 - 130

| COOH | O-H | 12.0 - 13.0 (broad) | - |

## Infrared (IR) Spectroscopy

The predicted vibrational frequencies from IR spectroscopy are useful for identifying the functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Frequencies

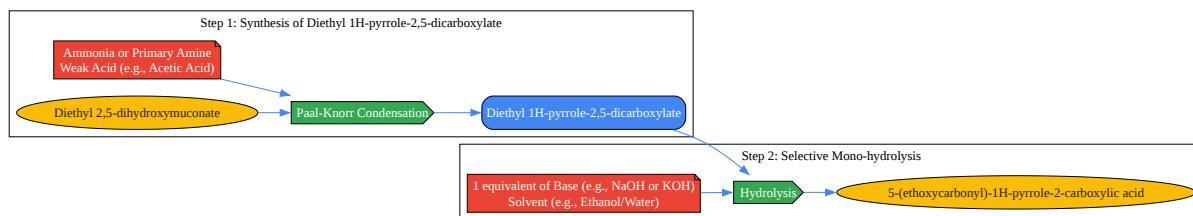
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Medium	N-H stretch
2500 - 3300	Broad	O-H stretch (carboxylic acid)
1700 - 1720	Strong	C=O stretch (carboxylic acid)
1680 - 1700	Strong	C=O stretch (ester)
1500 - 1550	Medium	C=C stretch (pyrrole ring)

| 1200 - 1300 | Strong | C-O stretch (ester & acid) |

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** is not readily available in the surveyed literature, a plausible synthetic route can be devised based on established methods for similar compounds. The proposed pathway involves the preparation of diethyl 1H-pyrrole-2,5-dicarboxylate followed by selective mono-hydrolysis.

## Proposed Synthesis of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**



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Caption: Proposed synthetic workflow for **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**.

Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate This step can be achieved via a Paal-Knorr pyrrole synthesis from a suitable 1,4-dicarbonyl precursor. A plausible starting material is diethyl 2,5-dihydroxymuconate.

- Procedure:

- Dissolve diethyl 2,5-dihydroxymuconate in a suitable solvent such as ethanol or glacial acetic acid.
- Add an excess of an ammonia source (e.g., ammonium acetate) or a primary amine.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain diethyl 1H-pyrrole-2,5-dicarboxylate.<sup>[3][4]</sup>

Step 2: Selective Mono-hydrolysis The selective hydrolysis of one of the two ester groups is a critical step. This can be achieved by carefully controlling the stoichiometry of the base.

- Procedure:

- Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate in a mixture of ethanol and water.
- Cool the solution in an ice bath and add one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise.
- Stir the reaction mixture at room temperature and monitor the progress by TLC to observe the formation of the mono-acid.
- Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
- The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**. Further purification can be achieved by recrystallization.

## Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**, the pyrrole-2-carboxylic acid scaffold is present in numerous biologically active molecules. Derivatives of pyrrole carboxylic acids have been investigated for a range of therapeutic applications.

- **Antiproliferative Activity:** Certain substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.<sup>[5]</sup>
- **Antitubercular Activity:** Pyrrole-2-carboxamide derivatives have been designed and evaluated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing potent anti-tuberculosis activity.<sup>[6]</sup>
- **Anti-inflammatory Activity:** Some pyrrole derivatives have been investigated as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are key targets in inflammation.

Given the biological relevance of the pyrrole-2-carboxylic acid core, **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** represents an interesting scaffold for further investigation in drug discovery programs.

## Conclusion

This technical guide has provided a detailed overview of the theoretical properties of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**, supported by computational data. The presented electronic and spectroscopic properties serve as a valuable resource for its synthesis and characterization. Although experimental data for this specific molecule is scarce, a plausible synthetic route has been proposed based on established chemical principles. The known biological activities of related compounds suggest that **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** may be a valuable building block for the development of novel therapeutic agents. Further experimental validation of the theoretical data and exploration of its biological potential are warranted.

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